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Compound of Interest

Compound Name:
6-Hydroxyquinoline-3-carboxylic

acid

CAS No.: 1137826-05-1

Cat. No.: B3026822

Get Quote

6-Hydroxyquinoline-3-carboxylic acid is a substituted quinoline, a class of heterocyclic

compounds that forms the structural backbone for a vast array of natural products and

synthetic pharmaceuticals.[1][2] The precise arrangement of substituents on the quinoline core

is paramount, as it dictates the molecule's biological activity, physicochemical properties, and

potential for therapeutic application. Nuclear Magnetic Resonance (NMR) spectroscopy is an

indispensable analytical technique for the unambiguous determination of such molecular

structures.[1]

This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of 6-
hydroxyquinoline-3-carboxylic acid. We will delve into the experimental protocol for

acquiring the spectrum, offer a detailed interpretation of the chemical shifts and coupling

patterns, and explain the underlying principles that govern the spectral appearance. This

document is designed to serve as a practical reference for scientists engaged in the synthesis,

characterization, and application of quinoline derivatives.
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To interpret the ¹H NMR spectrum, one must first understand the electronic environment of

each proton in the molecule. The structure of 6-hydroxyquinoline-3-carboxylic acid contains

five aromatic protons on the quinoline ring system and two exchangeable protons from the

hydroxyl and carboxylic acid functional groups.

The quinoline ring system is composed of two fused rings: a pyridine ring and a benzene ring.

Pyridine Ring (positions 1-4): The nitrogen atom at position 1 is strongly electron-

withdrawing, which significantly deshields adjacent protons, causing them to resonate at a

lower field (higher ppm).[1] The carboxylic acid group at position 3 is also a potent electron-

withdrawing group, further influencing the chemical shifts of nearby protons H-2 and H-4.

Benzene Ring (positions 5-8): The hydroxyl group at position 6 is an electron-donating

group. It increases electron density on the ring, particularly at the ortho (H-5, H-7) and para

positions, "shielding" these nuclei and causing their signals to shift upfield (lower ppm).[3]

Caption: Structure of 6-Hydroxyquinoline-3-carboxylic acid with labeled protons.

Experimental Protocol: Acquiring a High-Quality ¹H
NMR Spectrum
The quality of an NMR spectrum is profoundly affected by sample preparation. The following

protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum of 6-
hydroxyquinoline-3-carboxylic acid.

Causality Behind Experimental Choices:
Solvent Selection: The presence of both a carboxylic acid and a hydroxyl group makes the

molecule polar and capable of extensive hydrogen bonding. Therefore, a polar aprotic

solvent is required for dissolution. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal

choice because it readily dissolves the analyte and its residual proton signal (a pentet

around 2.50 ppm) does not typically overlap with the aromatic signals of the quinoline.[4][5]

Furthermore, the acidic protons of the -COOH and -OH groups exchange slowly in DMSO-

d₆, allowing them to be observed as distinct, albeit often broad, signals.[6]

Sample Concentration: A concentration of 5-10 mg in approximately 0.6 mL of solvent

provides a good signal-to-noise ratio for a ¹H spectrum without significant viscosity-induced
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line broadening.[7]

Filtration: Removing all solid particulates is critical. Suspended particles disrupt the

homogeneity of the magnetic field, leading to broad, poorly resolved peaks that cannot be

corrected by shimming.

Step-by-Step Methodology:
Sample Weighing: Accurately weigh 5-10 mg of purified 6-hydroxyquinoline-3-carboxylic
acid into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[7]

Dissolution: Gently agitate or vortex the vial to ensure the sample is fully dissolved. If

necessary, gentle warming can be applied. The final solution must be clear and

homogeneous.

Filtration and Transfer: Pack a small plug of glass wool into a Pasteur pipette. Filter the

sample solution through the pipette directly into a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.[8]

Shim the magnetic field to optimize homogeneity, aiming for narrow and symmetrical

peaks for the residual solvent signal.

Spectrum Acquisition:

Acquire a standard 1D ¹H NMR spectrum.

Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).[5]

Integrate all signals to determine the relative number of protons for each peak.[9]
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(Optional) D₂O Exchange: To definitively identify the -OH and -COOH proton signals, add

one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the

spectrum. The signals corresponding to the hydroxyl and carboxylic acid protons will

disappear or significantly diminish due to rapid proton-deuteron exchange.[10][11]

¹H NMR Spectrum: Interpretation and Analysis
The ¹H NMR spectrum of 6-hydroxyquinoline-3-carboxylic acid in DMSO-d₆ is expected to

show seven distinct signals: five in the aromatic region (δ 7.0-9.5 ppm) and two highly

deshielded signals for the exchangeable protons.

Predicted Spectral Data
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Proton Label
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

-COOH > 12.0
Broad Singlet (br

s)
N/A

Highly

deshielded acidic

proton, subject to

hydrogen

bonding.[10][12]

-OH ~10.0
Broad Singlet (br

s)
N/A

Phenolic proton

in DMSO,

deshielded by

hydrogen

bonding.

H-2 ~9.3 Singlet (s) N/A

Strongly

deshielded by

adjacent N1 and

electron-

withdrawing C3-

COOH.[1][13]

H-4 ~8.9 Singlet (s) N/A

Strongly

deshielded by

adjacent N1 and

electron-

withdrawing C3-

COOH.[1][13]

H-8 ~7.9 Doublet (d) ³J(H8-H7) ≈ 8.5

Deshielded by

peri-effect of N1;

ortho-coupled to

H-7.[1]

H-7 ~7.4 Doublet of

Doublets (dd)

³J(H7-H8) ≈ 8.5,

⁴J(H7-H5) ≈ 2.5

Shielded by

ortho -OH group;

ortho-coupled to

H-8 and meta-
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coupled to H-5.

[3]

H-5 ~7.2 Doublet (d) ⁴J(H5-H7) ≈ 2.5

Shielded by

ortho -OH group;

meta-coupled to

H-7.[3]

Detailed Peak Assignments:
Carboxylic Acid Proton (δ > 12.0 ppm): The proton of the carboxylic acid is the most

deshielded in the molecule due to the strong electron-withdrawing nature of the carbonyl

group and extensive hydrogen bonding. It appears as a broad singlet far downfield, a

characteristic signal for carboxylic acids.[10][11] This peak will disappear upon D₂O

exchange.

Hydroxyl Proton (δ ~10.0 ppm): The phenolic proton also appears as a broad singlet. Its

chemical shift in DMSO is relatively downfield due to hydrogen bonding with the solvent. This

signal will also vanish after adding D₂O.

H-2 and H-4 Protons (δ ~9.3 and ~8.9 ppm): These two protons are on the pyridine ring and

are the most downfield of the aromatic C-H signals. Their proximity to the electronegative

nitrogen atom and the electron-withdrawing carboxylic acid group at C3 causes significant

deshielding.[1] Based on data for 3-quinolinecarboxylic acid, H-2 is expected to be slightly

more downfield than H-4.[13] They appear as sharp singlets because they lack adjacent

protons for typical ortho or meta coupling.

H-8 Proton (δ ~7.9 ppm): This proton is ortho to the ring fusion and experiences a

deshielding "peri-effect" from the lone pair of electrons on the nitrogen atom.[1] It is coupled

to H-7, appearing as a doublet with a typical ortho coupling constant (³J) of approximately

8.5 Hz.

H-7 Proton (δ ~7.4 ppm): This proton is located ortho to the electron-donating hydroxyl

group, which shields it and shifts it upfield. It is coupled to two different protons: ortho to H-8

(J ≈ 8.5 Hz) and meta to H-5 (J ≈ 2.5 Hz). This results in a characteristic doublet of doublets

splitting pattern.[3]
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H-5 Proton (δ ~7.2 ppm): This proton is also ortho to the shielding hydroxyl group. It is only

coupled to H-7 through a weaker meta-coupling (⁴J) of around 2.5 Hz, causing it to appear

as a doublet.

Conclusion
The ¹H NMR spectrum provides an unambiguous fingerprint for the structural confirmation of 6-
hydroxyquinoline-3-carboxylic acid. The number of signals, their chemical shifts, integration

values, and splitting patterns all align with the proposed structure. The downfield singlets for H-

2 and H-4 confirm the 3-substitution pattern on the pyridine ring, while the upfield doublet and

doublet of doublets for H-5 and H-7 confirm the 6-hydroxy substitution on the benzene ring.

The presence of two exchangeable proton signals, confirmed by D₂O addition, validates the

hydroxyl and carboxylic acid functionalities. This detailed analysis serves as a robust guide for

researchers working with this and structurally related compounds.
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